methyl}quinolin-8-ol CAS No. 315240-09-6](/img/structure/B2581245.png)

7-{[(3-Chlorophenyl)amino](pyridin-4-yl)methyl}quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

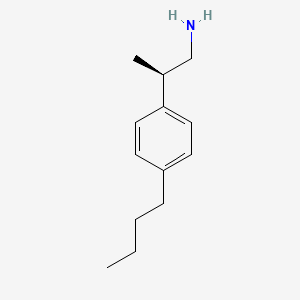

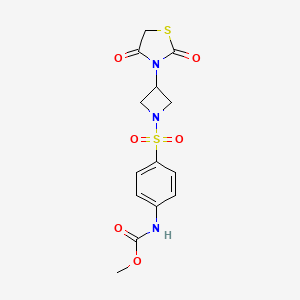

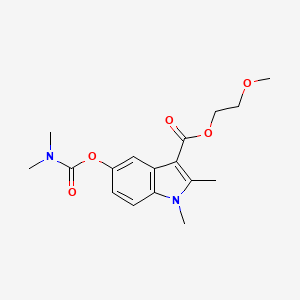

The molecule “7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, substituted at the 7-position with a complex group containing a chlorophenyl group and a pyridine group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The quinoline core, the chlorophenyl group, and the pyridine group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and potentially planar. The chlorine atom could make the compound more polar, potentially influencing its solubility properties .Applications De Recherche Scientifique

Metal Complex Formation

The study by Bortoluzzi et al. (2011) demonstrates the synthesis of Pt(II) and Pd(II) complexes with tridentate N-donor ligands derived from quinoline compounds, showcasing their preliminary reactivity and the formation of novel complexes. This work implies potential applications in catalysis and materials science, where metal-quinoline complexes are relevant (Bortoluzzi et al., 2011).

Antimicrobial Activity

El Mariah's research (2009) on the synthesis of novel pyrano[3,2-c]quinoline derivatives, including structures related to 7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol, highlights their antimicrobial properties. This indicates the compound's potential in developing new antimicrobial agents (El Mariah, 2009).

Antitubercular Agents

Kantevari et al. (2011) focused on the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones for antimycobacterial activity. Their findings suggest that derivatives of 7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol could be promising antitubercular agents, showcasing the potential for treating tuberculosis (Kantevari et al., 2011).

Molecular Switches

The study by Georgiev et al. (2021) on 7-hydroxyquinoline Schiff bases, which share structural similarities with the subject compound, explores their potential as tautomeric bistable switches. This indicates applications in molecular electronics and photonics, where such switches could be utilized for data storage or sensors (Georgiev et al., 2021).

Antibacterial Screening

Tihile and Chaudhari (2020) synthesized novel transition metal complexes of a Mannich base related to 7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol, demonstrating their potent antibacterial activity. This research underlines the compound's potential in the development of new antibacterial treatments (Tihile & Chaudhari, 2020).

Anti-Corrosion Applications

Douche et al. (2020) investigated the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic media. While focusing on similar compounds, it suggests that 7-{(3-Chlorophenyl)aminomethyl}quinolin-8-ol could also offer potential applications in protecting metals from corrosion (Douche et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

7-[(3-chloroanilino)-pyridin-4-ylmethyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O/c22-16-4-1-5-17(13-16)25-19(15-8-11-23-12-9-15)18-7-6-14-3-2-10-24-20(14)21(18)26/h1-13,19,25-26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUWONYFMQBFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{[(3-Chlorophenyl)amino](pyridin-4-yl)methyl}quinolin-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

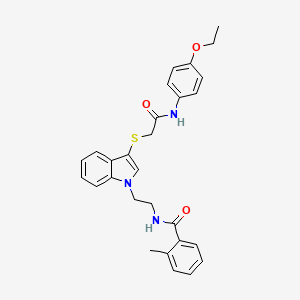

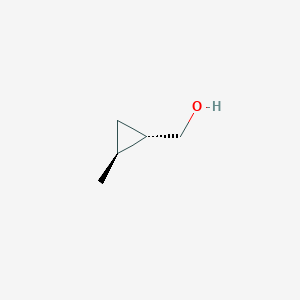

![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)

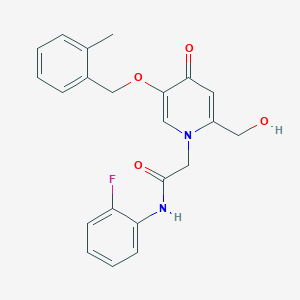

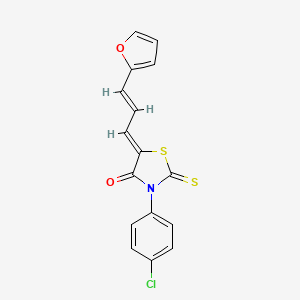

![2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2581178.png)

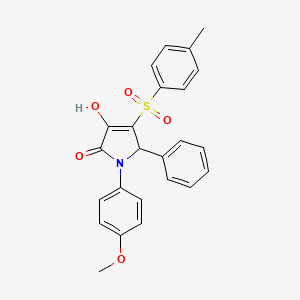

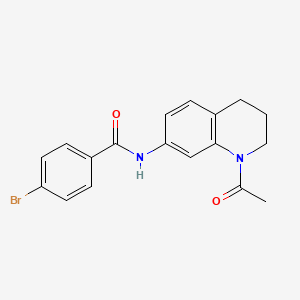

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)

![N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2581184.png)